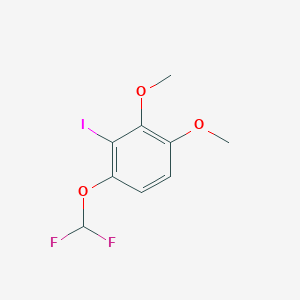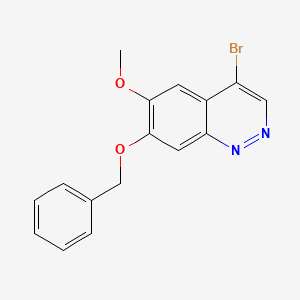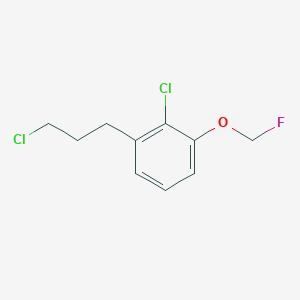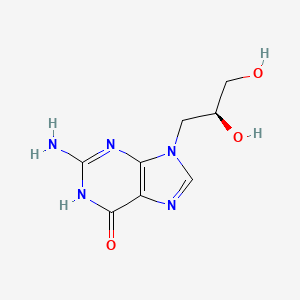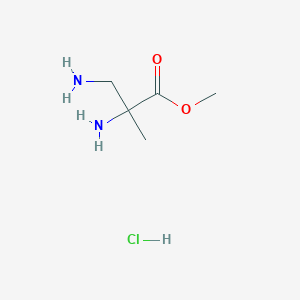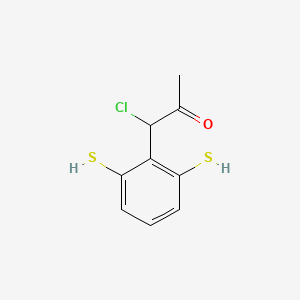
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol This compound is characterized by the presence of a chloro group, a ketone group, and two mercapto groups attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one typically involves the chlorination of 1-(2,6-dimercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group and the mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2,6-dimercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(2,3-dimercaptophenyl)propan-2-one: Similar structure but with mercapto groups at different positions.
1-(2,6-Dimercaptophenyl)propan-2-one: Lacks the chloro group, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C9H9ClOS2 |
|---|---|
Molekulargewicht |
232.8 g/mol |
IUPAC-Name |
1-[2,6-bis(sulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClOS2/c1-5(11)9(10)8-6(12)3-2-4-7(8)13/h2-4,9,12-13H,1H3 |
InChI-Schlüssel |
LMKSLOAQBCZGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC=C1S)S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


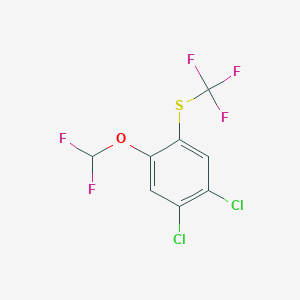

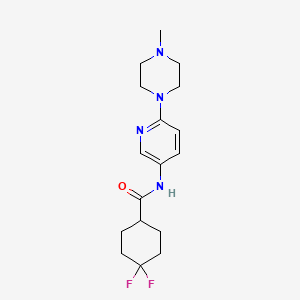
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)


